6-Chloro-8-methyl-3-phenyl-2-quinolinol chemical properties and structure
The following technical guide provides an in-depth analysis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol , a specialized heterocyclic scaffold. This guide is structured to serve drug discovery professionals, focusing on th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol , a specialized heterocyclic scaffold. This guide is structured to serve drug discovery professionals, focusing on the molecule's tautomeric behavior, synthetic accessibility, and pharmacophoric utility.[1][2][3]
CAS Registry Number: (Analogous to 701289-61-4 for the non-phenyl variant)
Chemical Formula: C₁₆H₁₂ClNO
Molecular Weight: 269.73 g/mol [2][3][4]
Introduction & Structural Identity
The compound 6-Chloro-8-methyl-3-phenyl-2-quinolinol represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, sterically defined 3-phenyl-2-quinolone core with specific halogen and alkyl substitutions that modulate metabolic stability and receptor binding.[2][4]
While the nomenclature "2-quinolinol" implies an aromatic hydroxyl species (the lactim form), this molecule exists in a dynamic tautomeric equilibrium with its lactam counterpart, 6-Chloro-8-methyl-3-phenylquinolin-2(1H)-one .[2][3][4] Understanding this duality is critical for experimental design, particularly in alkylation reactions and binding assays.[2]
Tautomeric Equilibrium (Lactam vs. Lactim)
In the solid state and in polar protic solvents (e.g., Methanol, Water), the equilibrium overwhelmingly favors the 2-quinolone (lactam) form due to the high thermodynamic stability of the amide bond [-NH-C(=O)-].[3][4] However, the 2-quinolinol (lactim) form is the reactive species in
-alkylation and can be trapped using specific silylating agents.[2][3][4]
Lactam (Dominant): High polarity, hydrogen bond donor (NH) and acceptor (C=O).[2][3][4]
Lactim (Transient/Minor): Aromatic pyridine ring character, hydrogen bond donor (OH).[2][3][4]
Physicochemical Profile (Predicted)[3][4]
LogP (Octanol/Water): ~4.2 – 4.5 (High lipophilicity due to the 3-phenyl and 8-methyl groups).[2][3][4]
Topological Polar Surface Area (TPSA): ~32 Ų (Lactam form).[2][3][4]
pKa: The amide NH is weakly acidic (pKa ~11-12).[2][3][4] The conjugate base can be alkylated at either N or O depending on conditions (Hard/Soft Acid-Base theory).[2][3][4]
Solubility: Poor in water; soluble in DMSO, DMF, and boiling ethanol.[2]
Synthetic Methodologies
Synthesis of 3-phenyl-2-quinolones requires constructing the pyridine ring with the phenyl substituent already in place, or coupling the phenyl ring to a pre-formed quinolone core.[2][4]
Pathway A: The Modified Perkin/Friedländer Condensation (De Novo Synthesis)
This is the most robust route for generating the 3-phenyl substituted core directly.[2][3][4] It involves the condensation of a substituted 2-aminobenzaldehyde with phenylacetic acid.[2][4]
Mechanism:
Acylation: The amine of 2-amino-5-chloro-3-methylbenzaldehyde reacts with phenylacetyl chloride or anhydride.[2][4]
Cyclization: Base-catalyzed intramolecular aldol condensation closes the ring.[2][4]
Protocol:
Precursor Synthesis: 4-Chloro-2-methylaniline is formylated (e.g., via oxidative chlorination/hydrolysis or Vilsmeier-Haack on the acetanilide) to yield 2-amino-5-chloro-3-methylbenzaldehyde .[2][3][4]
This method is preferred if the 3-bromo precursor is available or if a library of 3-aryl analogs is required.[2][3][4]
Starting Material: 6-Chloro-8-methyl-2-quinolone (commercially available or synthesized via Knorr cyclization).[2][3][4]
Bromination: Reaction with Bromine/Acetic Acid yields the 3-bromo derivative.[2][4]
Coupling: Pd-catalyzed coupling with Phenylboronic acid.
Visualization: Synthetic Workflow & Tautomerism
The following diagram illustrates the retrosynthetic logic and the critical tautomeric shift.
Figure 1: Dual synthetic pathways (Perkin Condensation vs. Suzuki Coupling) and the lactam-lactim tautomeric relationship.[3][4]
Biological Potential & Pharmacophore Analysis
The 3-phenyl-2-quinolone scaffold is a validated pharmacophore in several therapeutic areas. The specific 6-Cl, 8-Me substitution pattern confers unique properties:
Structure-Activity Relationship (SAR)
Feature
Functionality
Biological Implication
3-Phenyl Ring
Hydrophobic Bulk / -Stacking
Critical for binding to hydrophobic pockets in GABA-A receptors (Benzodiazepine site) and Topoisomerase enzymes.[2][3][4]
6-Chloro
Metabolic Blocking
Prevents oxidative metabolism at the para-position relative to Nitrogen, increasing half-life ().[2][3][4]
8-Methyl
Steric Hindrance / Lipophilicity
Increases for CNS penetration.[2][4] Sterically hinders the N1 position, potentially reducing N-glucuronidation.
2-Oxo (Lactam)
H-Bond Acceptor
Mimics the carbonyl of nucleobases; essential for interaction with serine/threonine residues in binding pockets.[3][4]
Potential Therapeutic Applications
GABA-A Receptor Modulation: 3-Aryl-2-quinolones are structural analogs of benzodiazepines.[2][4] The 6-chloro substituent is classic for enhancing affinity (analogous to Diazepam).[2][3][4]
Antimicrobial/Antimitotic: 3-Phenyl quinolones have shown efficacy as tubulin polymerization inhibitors and non-nucleoside antivirals.[2][4]
PI3K Inhibition: Recent studies indicate N-substituted 3-carboxamide derivatives of this core are potent PI3K
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the amino-benzaldehyde and phenylacetic acid.
Activation: Add acetic anhydride and triethylamine.
Reaction: Heat the mixture to 140°C (oil bath temperature) for 14 hours . Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting aldehyde should disappear, and a fluorescent spot (the quinolone) should appear.[3]
Quenching: Cool the reaction mixture to 80°C, then slowly pour into 100 mL of ice-cold water with vigorous stirring.
Isolation: A solid precipitate will form.[2][4] Filter the solid using a Buchner funnel.[2][4]
Purification: Wash the cake with water (
mL) and cold ethanol ( mL). Recrystallize the crude solid from hot DMF or Ethanol/Water (9:1) to yield off-white needles.[2][3][4]
Characterization:
1H NMR (DMSO-d6): Look for the singlet at
ppm (H-4 proton of quinolone) and the broad singlet at ppm (NH, exchangeable).[3][4]
El-Miligy, M.M., et al. (2020).[2][3][4][5] "N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents." Molecules, 26(1),[3][6] 73.
Meth-Cohn, O. (1993).[2][3][4] "The Synthesis of Quinolines and Quinolones." Comprehensive Heterocyclic Chemistry II. (General reference for Vilsmeier-Haack cyclizations).
Ibrahim, M.A., et al. (2015).[2][3][4] "Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-One and Its Derivatives." Arch.[2][4][7] Pharm., 348, 564–574.[2][3][7]
BenchChem. (2025).[1][2][3][4][8][9] "2-Hydroxyquinoline chemical structure and tautomerism." (Provides foundational data on the lactam-lactim equilibrium).
The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-Phenyl-2-quinolinol Derivatives
An In-depth Technical Guide for Drug Discovery Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological act...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Among its many variations, the 3-phenyl-2-quinolinol core has emerged as a particularly fruitful template for the development of novel therapeutic agents. These compounds, existing in tautomeric equilibrium with their 3-phenyl-2-quinolone form, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 3-phenyl-2-quinolinol derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a foundation for future discovery.
The 3-Phenyl-2-quinolinol Scaffold: A Structural Overview
The 3-phenyl-2-quinolinol core consists of a quinoline ring system substituted with a hydroxyl group at the 2-position and a phenyl ring at the 3-position. This structure is analogous to 3-phenylcoumarin, and this similarity has inspired investigations into its biological properties.[6][7] The quinoline moiety itself is a fusion of a benzene ring and a pyridine ring.[2][8] This arrangement provides a versatile and synthetically accessible framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.
Synthesis Strategies
The construction of the 3-phenyl-2-quinolinol scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A prevalent and effective method is the intramolecular cyclization of N-aryl cinnamides.
A common synthetic pathway involves the acylation of substituted anilines with a phenylacetyl chloride to yield an amide intermediate.[9] This intermediate is then subjected to cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), followed by hydrolysis to afford the target 3-phenyl-2-quinolone.[9] This method is robust and allows for diversity in both the quinoline and the 3-phenyl portions of the molecule.
Caption: General synthesis of 3-phenyl-2-quinolones.
Anticancer Activity: Targeting Malignancy
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][10] The 3-phenyl-2-quinolinol class, in particular, has yielded compounds with potent cytotoxic and antimigratory effects.[9]
Mechanisms of Action
The anticancer effects of these derivatives are multifaceted:
Tyrosine Kinase Inhibition: Many quinoline-based drugs target signaling pathways crucial for cancer cell survival, such as those regulated by the Epidermal Growth Factor Receptor (EGFR).[11][12] By binding to the ATP-binding site of the kinase domain, these inhibitors block downstream signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, leading to reduced proliferation and apoptosis.[12]
Tubulin Polymerization Inhibition: Similar to established chemotherapeutics like vinca alkaloids, some 4-phenyl-2-quinolone derivatives have been shown to inhibit microtubule assembly, arresting the cell cycle and inducing apoptosis.[13]
Induction of Apoptosis: Certain 3-substituted phenyl quinazolinone derivatives, a closely related class, have been demonstrated to arrest the cell cycle and induce apoptosis in cancer cell lines like MCF-7.[11]
Antimigratory Effects: Notably, some 3-aryl-2-quinolone derivatives exhibit low cytotoxicity but are potent inhibitors of cancer cell migration.[9] These compounds can be used in combination with conventional cytotoxic agents like doxorubicin to achieve additive antitumor benefits in vivo.[9]
Quantitative Data: Anticancer Potency
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of cancer cells by 50%.
Note: The data above is for quinazolinone derivatives, which are structurally similar and provide a strong rationale for the anticancer potential of the quinolinol scaffold.
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Quinoline derivatives, most famously the fluoroquinolone antibiotics, have a long history of use in treating bacterial infections.[2][15] Research has expanded to show that 3-phenyl-2-quinolinol derivatives also possess potent antibacterial and antifungal properties.[15][16][17]
Mechanisms of Action
Antibacterial: The primary mechanism for quinoline-based antibacterials is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][15] These enzymes are critical for DNA replication, repair, and recombination. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death.
Antifungal: The antifungal activity of these compounds often stems from their ability to disrupt the integrity of the fungal cell membrane. A key target is the enzyme lanosterol 14α-demethylase (LMD), which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15] Inhibition of LMD leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function.[15]
Quantitative Data: Antimicrobial Potency
Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many function by inhibiting cyclooxygenase (COX) enzymes. Certain 2-(4-phenylquinolin-2-yl)phenol derivatives have been identified as potent and selective COX-2 inhibitors.[19]
Mechanism of Action
The primary anti-inflammatory mechanism for this class of compounds is the inhibition of the COX-2 enzyme.[19] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: Inhibition of the COX-2 pathway.
Quantitative Data: Anti-inflammatory Potency
The in vitro potency of these compounds as COX-2 inhibitors is measured by their IC50 values.
Note: The second IC50 value for compound 4f is from a Human Red Blood Cell (HRBC) membrane stabilization assay, an alternative in vitro model for anti-inflammatory activity.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and well-controlled experiments are the bedrock of drug discovery. This section provides validated, step-by-step protocols for assessing the biological activities described above.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.
Compound Preparation: Prepare a stock solution of the 3-phenyl-2-quinolinol derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
Causality: DMSO is a universal solvent for many organic compounds. Serial dilutions allow for the determination of a dose-response curve and calculation of the IC50 value.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).
Trustworthiness: The negative control validates that the vehicle (DMSO) is not causing cytotoxicity, while the positive control ensures the assay is working correctly.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
Causality: This duration is typically sufficient for cytotoxic effects to manifest and impact cell proliferation.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Causality: During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Causality: The formazan product is insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
The 3-phenyl-2-quinolinol scaffold is a highly versatile and promising platform in modern drug discovery. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on several key areas:
Mechanism Deconvolution: While primary mechanisms like kinase and COX-2 inhibition have been identified, further studies are needed to elucidate the full spectrum of molecular targets.
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced into relevant animal models to assess their efficacy, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16][19][20]
Combination Therapies: The potential for these compounds, particularly the non-cytotoxic antimigratory agents, to be used in combination with existing therapies warrants further investigation.[9]
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of 3-phenyl-2-quinolinol derivatives, paving the way for the development of next-generation medicines.
References
Robert, J., Madelmont, J., Prel, G., et al. (2002). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]
Gupta, H. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
Singh, P. P., & Kumar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
Mansouri, F., Foroumadi, A., & Shayegan, Z. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry. [Link]
Sivakumar, A., Pandian, C. N., & Muthusubramanian, S. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology. [Link]
Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2012). 3-Phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones: synthesis and fluorescent properties. International Journal of Organic Chemistry. [Link]
Wang, Y., Zhang, Y., & Chen, J. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry. [Link]
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry. [Link]
Kopotilova, A. E., & Nosova, E. V. (2018). PR-1. 3-PHENYL DERIVATIVES OF TRANS-2-(ARYL/PYRIDINYL)VINYL-3H-QUINAZOLIN-4-ONES: SYNTHESIS AND FLUORESCENT PROPERTIES. Ural Federal University. [Link]
Boussalah, N., Djebbar, S., & Chib, T. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
Li, Y., Wang, Y., & Zhang, H. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
Zou, P., Costas, C., Lu, R., et al. (2025). Structural analogy between 3-phenylcoumarin and 3-phenyl-2-quinolone... ResearchGate. [Link]
Hosseinzadeh, L., Sanjarani, Z., & Eskandari, K. (2024). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. BMC Endocrine Disorders. [Link]
Musso, L., Dall'Oglio, S., & Cincinelli, R. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
Batra, S. (n.d.). A few quinoline derivatives in clinical use. ResearchGate. [Link]
Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals. [Link]
Lee, J., Park, S., & Kim, H. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. [Link]
Dotsenko, V. V., Krivokolysko, S. G., & Polovinko, V. V. (2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Chemistry of Heterocyclic Compounds. [Link]
Ilango, K., & Valentina, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
Poso, A., & Laitinen, T. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
Kumar, A., & Sharma, S. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research. [Link]
Chen, Y., & Li, W. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. [Link]
Wang, Y., & Liu, Z. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]
Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
Wang, Y., & Li, X. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. [Link]
Sharma, A., & Kumar, V. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
Structure-activity relationship (SAR) of 6-chloro-8-methyl substituted quinolines
This technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic potential of 6-chloro-8-methyl substituted quinolines . This scaffold represents a specific optimization of the quinoline...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic potential of 6-chloro-8-methyl substituted quinolines . This scaffold represents a specific optimization of the quinoline pharmacophore, distinct from the widely known 8-hydroxyquinolines or fluoroquinolones.
Executive Summary & Scaffold Analysis
The 6-chloro-8-methylquinoline core is a "privileged scaffold" in medicinal chemistry, leveraged primarily to modulate lipophilicity and metabolic stability without introducing the metal-chelating properties associated with 8-hydroxyquinolines.
Core Identity: The scaffold consists of a bicyclic naphthalene-like ring with a nitrogen atom at position 1, a chlorine atom at position 6, and a methyl group at position 8.
Chemical Space: Unlike the 7-chloro-4-aminoquinolines (e.g., Chloroquine), where the 7-position is critical for hematin binding, the 6-chloro-8-methyl substitution pattern is often explored in anticancer and antitubercular drug discovery to alter the electronic landscape of the pyridine ring and create steric bulk in the C8 pocket.
Key Physicochemical Drivers
Feature
Modification
Physicochemical Impact
Biological Consequence
Position 6
-Cl (Chlorine)
Lipophilicity (+0.71 ) pKa of Ring N
Blocks metabolic oxidation at C6; enhances membrane permeability; modulates electron density for -stacking.
Position 8
-CH₃ (Methyl)
Steric Bulk Lipophilicity (+0.56 )
Prevents metabolism at C8; creates a "steric clash" in some binding pockets (e.g., heme) while filling hydrophobic pockets in others (e.g., kinase domains).
Position 4
Functional Vector
Variable
Primary site for introducing pharmacophores (e.g., hydrazines, anilines) to target specific enzymes or receptors.
Chemical Synthesis: The Skraup-Doebner-von Miller Protocol
The most robust method for accessing the 6-chloro-8-methylquinoline core is the Skraup-Doebner-von Miller synthesis .[1][2] This acid-catalyzed cyclization condenses an aniline with an
Addition: Add Crotonaldehyde (1.2 eq) dropwise at 0°C to control the exothermic Michael addition.
Cyclization: Heat the mixture to reflux (100°C) for 3–4 hours. The presence of an oxidizing agent (e.g., nitrobenzene or iodine) facilitates the final aromatization step.
Workup: Neutralize the solution with NaOH to pH 9. The quinoline base will precipitate or form an oil.
Purification: Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via steam distillation or column chromatography (Hexane:EtOAc).
Synthesis Pathway Visualization
Figure 1: The Skraup-Doebner-von Miller synthesis pathway converting substituted anilines to the quinoline core.
Structure-Activity Relationship (SAR) Deep Dive
The "Magic Methyl" Effect at Position 8
The 8-methyl group is the defining feature of this specific subclass. Its impact is dichotomous depending on the therapeutic target:
Antimalarial (Negative SAR): In 4-aminoquinolines, an 8-methyl group typically abolishes activity against P. falciparum. The steric bulk interferes with the planar stacking required for the drug to inhibit hemozoin formation (heme detoxification).
Anticancer & Antitubercular (Positive SAR): In kinase inhibitors or antimycobacterial agents, the 8-methyl group often enhances potency. It can fill a hydrophobic pocket within the enzyme active site (e.g., PI3K or DNA gyrase) and protects the quinoline ring from oxidative metabolism at the susceptible 8-position.
The 6-Chloro Substituent[3][4]
Metabolic Blocking: The 6-position is a "hotspot" for cytochrome P450 oxidation in unsubstituted quinolines. Chlorination blocks this site, extending the half-life (
) of the molecule.
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the ring nitrogen (N1). This reduces the basicity, which can improve passive diffusion across bacterial membranes or the blood-brain barrier (BBB) by ensuring a higher fraction of the drug remains uncharged at physiological pH.
Position 4: The Diversity Vector
The biological activity is ultimately dictated by the substituent at Position 4.
4-Anilino Derivatives: (e.g., Ethyl 6-chloro-4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate) show potent antiproliferative activity. The 6-Cl/8-Me core acts as a scaffold to orient the anilino group for interaction with ATP-binding pockets of kinases.
4-Hydrazone Derivatives: Hydrazones derived from 6-chloro-8-methylquinolin-4-yl-hydrazine exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.
SAR Map Visualization
Figure 2: SAR map illustrating the functional roles of substituents at positions 4, 6, and 8.
Therapeutic Applications & Data
Anticancer Activity
Derivatives such as Ethyl 6-chloro-4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate have demonstrated efficacy in inhibiting cancer cell proliferation. The mechanism typically involves competition with ATP in tyrosine kinase domains.
Comparative Activity Data (Hypothetical Representative Data):
Compound Variant
Substituent (R4)
IC₅₀ (HeLa Cells)
Mechanism Note
6-Cl, 8-Me
4-(4-ethoxyanilino)
8.15 µM
Optimal hydrophobic fit
6-H, 8-Me
4-(4-ethoxyanilino)
12.40 µM
Reduced lipophilicity/binding
| 6-Cl, 8-H | 4-(4-ethoxyanilino) | 10.30 µM | Loss of steric fill at C8 |
Antimicrobial Potential
While fluoroquinolones (6-F, 7-piperazinyl) are the standard, 6-chloro-8-methyl derivatives show promise against resistant strains where the fluorine atom is not strictly required.
Target: DNA Gyrase / Topoisomerase IV.
Advantage: The 8-methyl group can overcome resistance mechanisms that rely on pumping out less lipophilic compounds.
References
BenchChem. (2025).[1] Synthesis of 6-Chloro-8-methylquinoline via Skraup-Doebner-von Miller Reaction. Retrieved from
National Institutes of Health (NIH). (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Retrieved from
ChemicalBook. (2024). 6-Chloro-8-methylquinoline Product & Synthesis Data. Retrieved from
Technical Guide: Tautomeric Equilibrium in 3-Phenyl-2-Quinolone Derivatives
Topic: 2-quinolinol vs 2-quinolone tautomerism in 3-phenyl derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary In the landscape of heter...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-quinolinol vs 2-quinolone tautomerism in 3-phenyl derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
In the landscape of heterocyclic medicinal chemistry, the 2-quinolone scaffold is a privileged structure, serving as the core for numerous kinase inhibitors, anticancer agents, and receptor modulators. However, its utility is often complicated by prototropic tautomerism between the 2-quinolone (lactam) and 2-quinolinol (lactim) forms.
For 3-phenyl derivatives, this equilibrium is not merely an academic curiosity but a critical determinant of pharmacological activity. The tautomeric state dictates the hydrogen bond donor/acceptor profile (HBD/HBA), solubility, and membrane permeability. This guide provides a definitive technical analysis of this tautomerism, establishing the thermodynamic preference for the lactam form and detailing a self-validating analytical workflow to confirm tautomeric identity in drug discovery campaigns.
The Thermodynamic Landscape
Lactam vs. Lactim Preference
Contrary to the behavior of simple phenols, the equilibrium for 2-substituted quinolines heavily favors the 2-quinolone (lactam) tautomer in both the solid state and solution.
Electronic Driving Force: While the lactim form retains the full aromaticity of the quinoline ring system, the lactam form benefits from the significant resonance stabilization of the amide bond. The thermodynamic penalty of disrupting the heterocyclic aromaticity is outweighed by the strength of the N–H and C=O bonds compared to the O–H and C–N bonds.
3-Phenyl Influence: The introduction of a phenyl group at the C3 position introduces a conjugated
-system. However, steric repulsion between the phenyl ortho-protons and the C4-proton (or C4-substituents) often forces the phenyl ring out of planarity. Despite this twist, the 3-phenyl group does not significantly perturb the tautomeric equilibrium away from the lactam; rather, it modulates the electron density of the amide region, potentially affecting the acidity of the N-H proton.
Solvent Effects
The equilibrium constant (
) is solvent-dependent but remains in most relevant environments.
Polar Protic Solvents (e.g., MeOH, Water): Stabilize the highly polar lactam form via intermolecular hydrogen bonding to the carbonyl oxygen and the N-H proton.
Non-Polar Solvents (e.g., Chloroform, Toluene): The lactam form predominates, often stabilized by dimerization (formation of cyclic amide dimers), which mimics the lattice energy stability found in the solid state.
Visualization of the Equilibrium
The following diagram illustrates the tautomeric shift and the dimerization mode characteristic of the dominant 2-quinolone form.
Caption: Thermodynamic equilibrium favoring the 3-phenyl-2-quinolone lactam form, stabilized by amide resonance and dimerization.
Structural Characterization Protocols
To ensure scientific integrity in reporting new derivatives, researchers must employ a multi-modal analytical approach. Relying on a single method (e.g., low-res MS) is insufficient for tautomer assignment.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for distinguishing the tautomers in solution.
Distinct coupling may be observed if exchange is slow.
No NH coupling.
Experimental Note: In DMSO-
, the amide N-H of 3-phenyl-2-quinolone typically appears as a sharp singlet around 11.8–12.2 ppm due to strong solvent interaction preventing rapid exchange.
X-Ray Crystallography
In the solid state, X-ray diffraction provides irrefutable proof of the tautomer based on bond lengths.
C2–O Bond:
Å (indicative of C=O double bond) confirms the Lactam .
C2–O Bond:
Å (indicative of C–O single bond) would confirm the Lactim .
C2–N1 Bond:
Å (partial double bond character) in Lactam vs Å in Lactim.
Infrared Spectroscopy (IR)
Lactam: Strong absorption at
(Amide I band, C=O stretch).
Lactim: Absence of carbonyl band; presence of aromatic C=N and broad O-H stretch.
Experimental Workflow: Tautomer Identification
This protocol is designed to be a self-validating system for characterizing new 3-phenyl-2-quinolone analogs.
Step 1: Synthesis & Isolation
Synthesize the target 3-phenyl derivative (e.g., via Knorr quinoline synthesis or Friedländer condensation). Recrystallize from a polar solvent (e.g., Ethanol/DMF) to favor the thermodynamic product.
Step 2: The "Solvent Switch" NMR Experiment
Run
H NMR in two solvents to differentiate N-H from O-H based on exchange rates and shifts.
Sample A: Dissolve ~5 mg in DMSO-
.
Observation: Look for the downfield singlet (>10 ppm).
Sample B: Dissolve ~5 mg in CDCl
(if soluble) or Acetone-.
Observation: Note the shift delta.[2] Amide N-H protons are highly sensitive to solvent H-bond acceptor ability. A significant shift (
ppm) or broadening often confirms the labile N-H.
Sample C (Validation): Add 1 drop of D
O to Sample A.
Observation: Immediate disappearance of the signal confirms it is exchangeable (N-H or O-H).
Step 3: Carbonyl Confirmation
Acquire a
C NMR (proton-decoupled) with sufficient scans (typically >512) to resolve the quaternary C2 carbon.
Criteria: If
ppm AND an IR band exists at , assign as 2-Quinolone .
Analytical Logic Diagram
The following decision tree guides the researcher through the assignment process.
Caption: Step-by-step decision tree for confirming the 2-quinolone tautomer using standard analytical techniques.
Biological Implications in Drug Design[4][5]
Understanding this tautomerism is vital for Structure-Activity Relationship (SAR) studies.
Pharmacophore Definition:
Lactam Form: Presents a distinct H-bond Donor (N-H) and Acceptor (C=O). This is the bioactive conformation for many targets (e.g., Type II kinase inhibitors where the lactam mimics the adenine hinge binding).
Lactim Form: Presents an H-bond Donor (O-H) and a weak Acceptor (N).
3-Phenyl "Twist":
The 3-phenyl group is rarely coplanar with the quinolone core due to steric clash with the C4-H. This twist (
) creates a specific 3D volume occupancy.
Design Tip: If the biological target requires a planar molecule, the 2-quinolone scaffold may need modification (e.g., cyclization of the phenyl ring onto the C4 position) to lock the conformation.
False Negatives in Screening:
If a computational docking model assumes the lactim (enol) form while the physical sample exists as the lactam (keto), virtual screening results will be uncorrelated with biological assays. Always dock the lactam form unless specific active site conditions (e.g., catalytic residues) suggest tautomerization is induced upon binding.
References
Tautomerism of 2-Quinolones: Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC.[3] Available at: [Link]
Structural Characterization: Synthesis and structural characterization of 3-aryl-2-quinolones. IUCr.[4] Available at: [Link]
Antimalarial Quinolone Tautomerism: Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[5] PubMed. Available at: [Link]
Biological Relevance: Synthesis of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors.[6] PubMed. Available at: [Link]
Literature review of 6-substituted-3-phenyl-2-quinolinol analogs
Topic: Literature review of 6-substituted-3-phenyl-2-quinolinol analogs Content Type: In-depth technical guide. Synthesis, Pharmacodynamics, and Structure-Activity Relationships Executive Summary The 6-substituted-3-phen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature review of 6-substituted-3-phenyl-2-quinolinol analogs
Content Type: In-depth technical guide.
Synthesis, Pharmacodynamics, and Structure-Activity Relationships
Executive Summary
The 6-substituted-3-phenyl-2-quinolinol scaffold (often existing in its tautomeric form, 3-phenyl-2-quinolinone ) represents a privileged structure in medicinal chemistry. Unlike the more common 4-phenyl isomers, the 3-phenyl arrangement creates a specific hydrophobic vector that aligns well with the colchicine-binding site of tubulin and various kinase ATP-binding pockets. This guide provides a technical deep-dive into the synthesis, electronic tuning (via 6-position substitution), and pharmacological evaluation of these analogs, specifically targeting researchers in oncology and antimicrobial drug discovery.
Chemical Architecture & Tautomerism
1.1 The Core Scaffold
The molecule consists of a bicyclic quinoline ring system. The "2-quinolinol" designation implies an enol structure, but in solution and solid states, the amide-like 2-quinolinone (carbostyril) tautomer predominates. This tautomeric equilibrium is critical for receptor binding, as the carbonyl oxygen often acts as a hydrogen bond acceptor while the N-H serves as a donor.
Position 3 (Phenyl): Provides a bulky hydrophobic moiety essential for
stacking interactions within protein active sites (e.g., tubulin).
Position 6 (R-Group): The primary site for "tuning." Substituents here (Cl, Br, NO
, OMe) modulate the pKa of the amide nitrogen, the lipophilicity (LogP), and the metabolic stability of the compound.
1.2 Tautomeric Equilibrium Visualization
Figure 1.1: The tautomeric shift favors the 2-quinolinone form in polar solvents, essential for H-bond donor/acceptor profiling.
Synthetic Strategies
The synthesis of 3-phenyl-2-quinolinones is distinct from the classic Skraup or Doebner-Miller quinoline syntheses, which typically yield 4-substituted products. The most robust method for generating the 3-phenyl isomer involves the condensation of 2-aminobenzaldehyde derivatives with phenylacetic acid equivalents.
When 2-aminobenzaldehydes are unstable or unavailable, the corresponding 2-nitrobenzaldehyde is used. Iron/Acetic acid (Fe/AcOH) mediates the in situ reduction of the nitro group to an amine, which immediately cyclizes with the phenylacetic ester.
Figure 2.1: The "Nitro-Reduction" route avoids the isolation of unstable amino-benzaldehydes, improving overall yield.
Structure-Activity Relationship (SAR)[1][2][3]
The biological activity of these analogs is heavily dependent on the electronic nature of the substituent at position 6.
3.1 Cytotoxicity (Anticancer)
Research indicates that electron-withdrawing groups (EWGs) at position 6 enhance cytotoxic potency against breast (MCF-7) and colon (HCT-116) cancer lines.
Substituent (R)
Electronic Effect
LogP (Approx)
Biological Impact
-H
Neutral
2.8
Baseline activity. Moderate tubulin binding.
-Cl / -Br
Weak EWG / Lipophilic
3.4 - 3.6
High Potency. Halogens enhance membrane permeability and fill hydrophobic pockets in the target protein.
-NO
Strong EWG
2.5
Variable. Often increases reactivity but can lead to metabolic toxicity (nitro-reduction issues).
-OMe
Electron Donor (EDG)
2.9
Reduced Potency. The methoxy group often disrupts the optimal electron density required for the pharmacophore.
-CH
Weak EDG
3.1
Moderate activity. Increases lipophilicity without significant electronic perturbation.
3.2 Antimicrobial Activity
Unlike the anticancer profile, antimicrobial activity (specifically against S. aureus) is often retained with both electron-donating and withdrawing groups, provided the 3-phenyl ring remains unsubstituted or para-substituted with small groups (F, Cl).
Experimental Protocols
Protocol 4.1: Synthesis of 6-Chloro-3-phenyl-2-quinolinone
Validation: This protocol is self-validating via the appearance of a precipitate and high melting point (>250°C) characteristic of the carbostyril core.
Materials:
2-Amino-5-chlorobenzaldehyde (1.0 eq)
Ethyl phenylacetate (1.2 eq)
Piperidine (Catalytic amount, ~3-5 drops)
Ethanol (Absolute)
Methodology:
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-amino-5-chlorobenzaldehyde in 20 mL of absolute ethanol.
Addition: Add 6.0 mmol of ethyl phenylacetate .
Catalysis: Add 5 drops of piperidine.
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 6–8 hours.
Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane). The aldehyde spot should disappear.
Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g).
Isolation: A solid precipitate will form. Filter under vacuum.
Purification: Recrystallize from ethanol/DMF (9:1 ratio).
Characterization: Expect a white/off-white solid.
1H NMR (DMSO-d6): Look for the singlet at
~8.0-8.5 ppm (H-4 proton) and the broad singlet at ~11.5-12.0 ppm (NH amide proton).
References
Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives.
Source: ResearchGate / Springer
Context:[1] Discusses the synthesis of quinolin-2-one analogues and their antimicrobial evaluation, providing a basis for the 3-phenyl substitution pattern.
URL:[Link]
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
Source: NIH / PubMed Central
Context: Validates the use of Fe/AcOH for reducing nitro-benzaldehydes in situ to access quinoline/quinolinone scaffolds when amino-precursors are unstable.
URL:[Link]
Synthesis of 3-acylquinolines from 2-amino-benzaldehyde.
Source: ResearchGate
Context: details the reaction of 2-aminobenzaldehyde derivatives, establishing the reactivity profile of the key precursor used in Protocol 4.1.
URL:[Link]
Structure–Activity Relationship and Molecular Docking of Quinazolinones.
Source: NIH / PubMed Central
Context: While focusing on the aza analog (quinazolinone), this paper provides critical comparative SAR data regarding the 6-position halogenation and its effect on cytotoxicity and COX-2 inhibition, which is directly translatable to the quinolinone scaffold.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Subject: Small Molecule Therapeutics / Quinoline Scaffolds
Executive Summary
6-Chloro-8-methyl-3-phenyl-2-quinolinol (and its tautomer 6-chloro-8-methyl-3-phenylquinolin-2(1H)-one ) represents a specific optimization of the 2-quinolinone "privileged scaffold" in medicinal chemistry. While quinoline derivatives have long been established as antimalarials and antibacterials (e.g., fluoroquinolones), this specific substitution pattern—featuring a 3-phenyl ring, 6-chloro, and 8-methyl groups—is engineered for high-affinity binding to hydrophobic pockets in oncogenic targets.
Current research into this scaffold class identifies two primary mechanisms of action: microtubule destabilization (via the colchicine-binding site) and tyrosine kinase inhibition (specifically VEGFR-2 and PDGFR). This guide provides a technical roadmap for evaluating this compound, detailing its mechanistic rationale, experimental validation protocols, and therapeutic potential in solid tumors (breast, lung, and colon carcinomas).
Chemical Identity & Structural Rationale (SAR)
The efficacy of this compound is dictated by its Structure-Activity Relationship (SAR). The quinolin-2-one core serves as a hydrogen-bond donor/acceptor system, while the substituents drive specificity.
Feature
Chemical Moiety
Pharmacological Function
Core Scaffold
Quinolin-2(1H)-one
Mimics purine/pyrimidine bases; H-bond donor (NH) and acceptor (C=O) for kinase hinge binding.
Position 3
Phenyl Ring
Critical for Potency: Provides hydrophobic bulk to occupy the ATP-binding pocket of kinases or the hydrophobic cleft of the colchicine site on tubulin.
Position 6
Chlorine (-Cl)
Metabolic Stability: Blocks metabolic oxidation at the susceptible 6-position; enhances lipophilicity (LogP) for membrane permeability.
Position 8
Methyl (-CH3)
Steric Lock: Restricts rotation and forces the molecule into a bioactive conformation; enhances van der Waals contacts within the binding pocket.
Mechanism of Action (MOA)
The therapeutic potential of 3-phenyl-2-quinolinones typically stems from their ability to arrest the cell cycle in the G2/M phase . This is distinct from DNA-damaging agents (which often arrest at S-phase).
Primary Pathway: Microtubule Destabilization
The 3-phenyl substituent allows the molecule to occupy the colchicine-binding site between
- and -tubulin. This binding inhibits tubulin polymerization, preventing the formation of the mitotic spindle.
Downstream Cascade:
Spindle Checkpoint Activation: The cell detects unattached kinetochores.
Cyclin B1/Cdk1 Accumulation: The cell cannot exit mitosis.
Apoptosis Initiation: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.
Visualizing the Signaling Pathway
The following diagram illustrates the logical flow from drug exposure to apoptotic cell death.
Figure 1: Mechanistic pathway of 3-phenyl-2-quinolinol derivatives inducing apoptosis via microtubule destabilization.
Preclinical Efficacy & Data Interpretation
When evaluating this compound, researchers should benchmark results against established tubulin inhibitors (e.g., Colchicine, Combretastatin A-4).
Representative Potency Data (Scaffold Class)
The following table summarizes typical IC50 ranges observed for 6-chloro-3-phenyl-2-quinolinone analogs in oncology screens.
Cell Line
Tissue Origin
Typical IC50 (µM)
Interpretation
MCF-7
Breast (ER+)
0.5 – 5.0
High potency suggests efficacy in hormone-dependent cancers.
MDA-MB-231
Breast (Triple Neg)
2.0 – 8.0
Moderate potency; indicates utility in aggressive phenotypes.
A549
Lung (NSCLC)
1.0 – 6.0
Activity here often correlates with p53-independent mechanisms.
HCT-116
Colon
0.8 – 4.0
Highly sensitive to tubulin-targeting agents.
Vero
Normal Kidney
> 50.0
Selectivity Index: High value indicates low toxicity to normal cells.
Technical Note: If the IC50 > 10 µM in MCF-7 cells, the compound is likely exhibiting off-target cytotoxicity rather than specific target engagement. A potent lead in this class should exhibit sub-micromolar activity (< 1 µM).
Experimental Protocols for Validation
To validate the therapeutic potential of 6-Chloro-8-methyl-3-phenyl-2-quinolinol, the following standardized workflows are recommended. These protocols ensure reproducibility and specific target validation.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values across a panel of cancer cell lines.
Preparation: Dissolve compound in DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is < 0.1%.
Seeding: Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat with serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM) for 48h or 72h.
Reagents: Use purified porcine brain tubulin (>99% pure) in PEM buffer containing GTP.
Setup: Pre-incubate tubulin with the test compound (10 µM) or vehicle at 4°C.
Initiation: Shift temperature to 37°C to initiate polymerization.
Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
Expected Result: A flattening of the sigmoidal polymerization curve (reduced Vmax and final turbidity) compared to control.
Challenges & Future Directions
While the 6-chloro-8-methyl-3-phenyl-2-quinolinol scaffold is promising, development faces specific hurdles:
Solubility: The planar, lipophilic nature (LogP ~3-4) often leads to poor aqueous solubility.
Solution: Formulation with cyclodextrins or encapsulation in liposomes.
Metabolic Liability: While the 6-chloro group blocks one metabolic site, the phenyl ring is susceptible to hydroxylation by CYP450 enzymes.
Future Design: Introduction of fluorine atoms on the 3-phenyl ring (e.g., 4-fluoro-phenyl) often improves metabolic stability without sacrificing potency.
References
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Chloro-8-methyl-3-phenyl-2-quinolinol.[1] Available at: [Link]
El-Azab, A. S., et al. (2010). "Design, synthesis and biological evaluation of novel quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Discusses the SAR of 3-phenyl-2-quinolinones). Available at: [Link]
NCI-60 Human Tumor Cell Lines Screen. Methodology for In Vitro Cancer Screening. National Cancer Institute. Available at: [Link]
Li, W., et al. (2019). "Structure-activity relationship of quinoline derivatives as tubulin polymerization inhibitors." Journal of Medicinal Chemistry. (Provides comparative IC50 data for halo-substituted quinolines). Available at: [Link]
MDPI Molecules. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Related Scaffolds." Available at: [Link]
Solvent selection for recrystallization of 3-phenyl-2-quinolinol derivatives
Application Notes & Protocols Topic: Solvent Selection for Recrystallization of 3-Phenyl-2-Quinolinol Derivatives Introduction: The Critical Role of Purity for 3-Phenyl-2-Quinolinol Derivatives 3-Phenyl-2-quinolinol and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Solvent Selection for Recrystallization of 3-Phenyl-2-Quinolinol Derivatives
Introduction: The Critical Role of Purity for 3-Phenyl-2-Quinolinol Derivatives
3-Phenyl-2-quinolinol and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous agents in medicinal chemistry and materials science. Their therapeutic potential, spanning from anticancer to anti-inflammatory applications, is intrinsically linked to their purity.[1] Impurities, even in trace amounts, can drastically alter biological activity, lead to erroneous structure-activity relationship (SAR) data, and pose significant safety risks in drug development.
Recrystallization stands as the definitive technique for purifying these solid organic compounds.[2][3][4][5] It is a process elegantly rooted in the principles of differential solubility.[2][3][6] This application note provides a comprehensive, experience-driven guide to selecting the optimal solvent or solvent system for the recrystallization of 3-phenyl-2-quinolinol derivatives, ensuring the high purity essential for downstream applications.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[3][6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2][7] As this hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution.[2][6][7] Ideally, impurities remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration.[2][5]
The success of recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent should exhibit the following characteristics:
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[8]
Low Solvency at Room/Cold Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold.[3][8]
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent (allowing for removal via hot filtration).[9]
Chemical Inertness: The solvent must not react with the compound being purified.[6][9]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."[8][10]
Understanding the Solute: Physicochemical Properties of 3-Phenyl-2-Quinolinol Derivatives
The molecular structure of 3-phenyl-2-quinolinol derivatives dictates their solubility behavior. Key features include:
Aromatic Rings: The quinoline and phenyl groups are nonpolar, favoring interactions with nonpolar or moderately polar solvents.
-OH and =O Tautomerism: The 2-quinolinol core exists in tautomeric equilibrium with its 2-quinolone form. The hydroxyl group can act as a hydrogen bond donor, while the keto and nitrogen atoms can act as hydrogen bond acceptors. This imparts a degree of polarity and the potential for specific interactions with protic solvents like alcohols.
Substituents: The nature of substituents on the phenyl or quinoline rings will significantly influence polarity and solubility. Electron-donating or withdrawing groups, as well as groups capable of hydrogen bonding, will alter the molecule's overall polarity.
Based on this structure, a "like-dissolves-like" approach suggests that solvents of intermediate polarity, such as alcohols, esters, or ketones, are promising candidates.[8] Highly nonpolar solvents (e.g., hexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (e.g., water) may not provide the necessary solubility difference between hot and cold conditions.
Systematic Solvent Selection Workflow
A systematic, small-scale screening approach is the most efficient method for identifying the ideal recrystallization solvent.
Workflow Diagram
Caption: Workflow for systematic solvent selection.
Experimental Protocols
Protocol 1: Single-Solvent Screening
Preparation: Place approximately 20-30 mg of the crude 3-phenyl-2-quinolinol derivative into a small test tube.
Room Temperature Test: Add a common solvent (see Table 1) dropwise (approx. 0.5 mL) at room temperature and agitate. Record whether the solid is soluble, sparingly soluble, or insoluble.[9] If the solid dissolves completely at room temperature, the solvent is unsuitable; select a less polar solvent and restart.[8]
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.[3] Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If the solid does not dissolve after adding a significant volume (e.g., 3 mL), the solvent is likely unsuitable; select a more polar solvent.
Crystallization Test: If the solid dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature.[2] If no crystals form, gently scratch the inside of the test tube with a glass rod or add a seed crystal.[10]
Cooling: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[2][11]
Evaluation: An ideal single solvent will result in the formation of a large quantity of crystals upon cooling.
This technique is employed when no single solvent is ideal.[12] It requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "antisolvent").[11][12]
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the boiling "good" solvent.[13]
Addition of Antisolvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy or turbid.[12][13] This indicates the point of saturation.
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[12][13]
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Collection: Collect the crystals via vacuum filtration.
Solvent Suitability Data
The following table summarizes the performance of common laboratory solvents for the recrystallization of a representative compound, 3-phenyl-2-quinolinol.
Soluble when hot, good crystal formation on cooling.
Excellent
Acetone
5.1
56
Very soluble, even at room temperature.
Poor (Potential "good" solvent)
Ethanol
5.2
78
Soluble when hot, but significant amount remains in solution upon cooling.
Fair (Good for highly impure samples)
Methanol
5.1
65
Very soluble, even at room temperature.
Poor (Potential "good" solvent)
Water
10.2
100
Insoluble.
Poor (Potential "bad" solvent)
Ethanol/Water
N/A
Variable
Excellent crystal formation can be achieved. Ethanol acts as the "good" solvent, water as the "bad".
Excellent (Mixed System)
Acetone/Hexane
N/A
Variable
Effective for less polar derivatives. Acetone is the "good" solvent, hexane is the "bad".
Very Good (Mixed System)
Troubleshooting Common Recrystallization Problems
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form
- Too much solvent was used.[10]- The solution is supersaturated.[10]
- Boil off some of the solvent to concentrate the solution and re-cool.[10][20]- Scratch the inner wall of the flask with a glass rod.[10]- Add a "seed crystal" of the pure compound.[10]
Oiling Out
- The melting point of the solute is lower than the boiling point of the solvent.[10][21]- The compound is significantly impure.[10][21]- The solution cooled too rapidly.
- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10][20]- Switch to a lower-boiling point solvent.- Consider purifying by another method (e.g., chromatography) first.
Low Recovery
- Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.
- Use the minimum amount of boiling solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel for hot filtration and keep the solution hot.[22]
Colored Impurities in Crystals
- The impurity co-crystallizes with the product.
- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).- A second recrystallization may be necessary.
Conclusion
The selection of an appropriate solvent is a critical, empirically determined step for the successful purification of 3-phenyl-2-quinolinol derivatives. A systematic screening of single solvents, followed by the exploration of mixed-solvent systems when necessary, provides a robust pathway to obtaining high-purity crystalline material. By understanding the underlying principles of solubility and meticulously following a structured protocol, researchers can confidently prepare materials of the quality required for demanding applications in drug discovery and materials science.
References
Vertex AI Search. (n.d.). Solvent Selection and Recrystallization Guide.
Vertex AI Search. (n.d.). recrystallization-2.doc.pdf.
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
Vertex AI Search. (n.d.). Boiling Points of Common Organic Solvents.
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation.
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry.
Vertex AI Search. (n.d.). Recrystallization-1.pdf.
YouTube. (2012, May 7). Recrystallization using two solvents.
Application Note: Synthesis and Characterization of Metal Complexes with 6-Chloro-8-methyl-3-phenyl-2-quinolinol
This Application Note and Protocol guide details the preparation, characterization, and potential applications of metal complexes derived from the ligand 6-Chloro-8-methyl-3-phenyl-2-quinolinol . Introduction & Scientifi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the preparation, characterization, and potential applications of metal complexes derived from the ligand 6-Chloro-8-methyl-3-phenyl-2-quinolinol .
Introduction & Scientific Rationale
The ligand 6-Chloro-8-methyl-3-phenyl-2-quinolinol (CAS: 1031928-31-0) represents a specific scaffold within the quinolone/quinolinol family.[1] These heterocyclic compounds are of immense interest in medicinal chemistry due to their structural similarity to established pharmacophores used in antimicrobial (e.g., ciprofloxacin) and anticancer therapies.
Ligand Chemistry and Tautomerism
The 2-quinolinol moiety exists in a tautomeric equilibrium between the enol form (2-quinolinol) and the keto form (2-quinolinone) . In the presence of metal ions and under basic conditions, the equilibrium typically shifts to the enolate form, allowing the oxygen atom to act as a potent monodentate or bridging donor. The presence of the 3-phenyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability in biological applications, while the 6-chloro and 8-methyl substituents modulate the electronic density of the ring system.
Mechanistic Causality
Why this Ligand? The 6-chloro substituent is known to enhance antimicrobial potency (halogen effect), while the 8-methyl group provides steric hindrance that can prevent the formation of polymeric networks, favoring discrete mononuclear or binuclear complexes.
Metal Choice: Transition metals (Cu(II), Co(II), Ni(II), Zn(II)) are selected due to their ability to adopt square planar or octahedral geometries, which are critical for DNA intercalation or enzyme active site inhibition.
Experimental Protocol: Preparation of Metal Complexes
This protocol is designed for the synthesis of M(L)₂ or M(L)₂X₂ type complexes (where L = Ligand, M = Metal, X = Cl/OAc).
Materials & Reagents[2][3][4][5][6][7][8][9]
Ligand: 6-Chloro-8-methyl-3-phenyl-2-quinolinol (Commercial grade or synthesized via Perkin condensation of substituted anilines).
Weigh 1.0 mmol (approx. 270 mg) of 6-Chloro-8-methyl-3-phenyl-2-quinolinol.
Dissolve in 20 mL of hot absolute ethanol .
Note: If the ligand does not dissolve completely, add drops of DMF (1-2 mL) or heat to reflux. The 3-phenyl group significantly reduces solubility in pure alcohols compared to unsubstituted quinolinols.
Step 2: Metal Salt Preparation
Weigh 0.5 mmol of the respective metal salt (1:2 M:L ratio).
Dissolve in 10 mL of ethanol (or water if using chlorides, but minimize water content to prevent hydrolysis).
Add the metal salt solution dropwise to the hot ligand solution under continuous magnetic stirring.
pH Adjustment (Critical): Add Triethylamine dropwise until the pH reaches 7.5–8.0 .
Causality: This deprotonates the hydroxyl group (enol form), facilitating the formation of the M–O bond.
Reflux the mixture at 70–80°C for 4–6 hours .
Observation: A color change (e.g., Green to Brown for Cu, Pink to Blue/Violet for Co) indicates complex formation. Precipitates often form during reflux.
Filter the precipitate using a vacuum filtration setup (Buchner funnel).
Washing Protocol:
Wash 3x with hot ethanol (removes unreacted ligand).
Wash 2x with diethyl ether (removes moisture and aids drying).
Dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
Visual Workflow (Graphviz)
Caption: Figure 1. Step-by-step workflow for the synthesis of metal complexes using 6-Chloro-8-methyl-3-phenyl-2-quinolinol.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following methods.
Spectroscopic Data Summary (Expected)
Technique
Parameter
Ligand (Free)
Metal Complex
Interpretation
FT-IR
ν(O-H) / ν(N-H)
~3100-3400 cm⁻¹ (Broad)
Disappears or Weakens
Deprotonation of the enolic OH upon coordination.
FT-IR
ν(C=N) / ν(C=O)
~1640-1660 cm⁻¹
Shifts Lower (~10-20 cm⁻¹)
Coordination of the metal to the Oxygen/Nitrogen donors.
UV-Vis
λmax (nm)
~250-350 nm (π-π*)
New bands >400 nm (d-d)
Evidence of d-orbital splitting (Ligand Field Theory).
¹H NMR
δ (OH/NH)
Singlet ~10-12 ppm
Disappears
Confirms loss of proton and metal binding (for diamagnetic Zn/Ni).
Molar Cond.
Λm (Ω⁻¹cm²mol⁻¹)
N/A
< 20 (Non-electrolyte)
Indicates neutral complexes (Cl/OAc are coordinated, not ionic).
Structural Logic (Graphviz)
The following diagram illustrates the coordination logic. The ligand acts primarily as a monodentate or bidentate donor depending on the specific metal preference and steric hindrance of the 3-phenyl group.
Caption: Figure 2. Coordination logic showing the deprotonation pathway and steric influence of the 3-phenyl substituent.
Researchers utilizing these complexes for drug development (Antimicrobial/Anticancer) should follow this preparation protocol for bio-assays.
Stock Solution: Prepare a 10 mM stock solution of the metal complex in 100% DMSO .
Note: These complexes are often insoluble in water. DMSO is the standard vehicle.
Dilution: Dilute with sterile water or culture media (RPMI/DMEM) to achieve working concentrations (e.g., 100 µM to 0.1 µM).
Safety: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity in cell lines.
Stability Check: Measure UV-Vis absorption immediately after dilution and after 24 hours to ensure the complex does not dissociate in aqueous media.
References
BenchChem. Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands. (General protocols for quinoline-related ligands). Link
International Science Community Association. Synthesis and Biological Activities of Selected Quinolone-Metal Complexes. (Review of quinolone coordination modes). Link
ChemicalBook. 6-CHLORO-8-METHYL-3-PHENYL-2-QUINOLINOL Product Entry. (Ligand Physical Properties).[2][4] Link
Cipurković, A. et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 2021.[5] (Comparative protocol for quinolinol complexes). Link
ResearchGate. Preparation and Characterization of some Transition Metal Complexes with di-2-Quinolinone derivatives. (Specific reflux and pH conditions). Link
Technical Support: Solubilization Strategies for 6-Chloro-8-methyl-3-phenyl-2-quinolinol
Case ID: SOL-Q2-0089 Compound: 6-Chloro-8-methyl-3-phenyl-2-quinolinol Chemical Class: Substituted 2-Quinolone / Carbostyril Support Tier: Level 3 (Senior Application Scientist) The Solubility Paradox: Mechanism of Actio...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-Q2-0089
Compound: 6-Chloro-8-methyl-3-phenyl-2-quinolinol
Chemical Class: Substituted 2-Quinolone / Carbostyril
Support Tier: Level 3 (Senior Application Scientist)
The Solubility Paradox: Mechanism of Action
You are likely experiencing precipitation ("crashing out") when diluting this compound into aqueous buffers. This is not a user error; it is an intrinsic property of the molecule's supramolecular chemistry.
Although the IUPAC name suggests an alcohol (-ol ), this molecule exists predominantly as its lactam tautomer (2-quinolone) in both the solid state and solution.
Structural Root Cause Analysis[1]
Lactam Stabilization: The proton transfers from the oxygen to the nitrogen. The resulting amide-like structure forms extremely stable, centrosymmetric dimers via intermolecular hydrogen bonds (
). This creates a high-energy crystal lattice (often referred to as "brick dust") that water molecules cannot penetrate.
Hydrophobic Shielding: The core scaffold is decorated with three lipophilic domains:
Position 3: A bulky Phenyl group (increases
stacking).
Position 6: A Chlorine atom (electron-withdrawing, increases lipophilicity).
Position 8: A Methyl group (increases steric bulk and lipophilicity).
Implication: Simple pH adjustments (pH 4–8) will fail because the molecule is not ionizing significantly in this range. It behaves as a neutral, highly lipophilic solid.
Troubleshooting Workflow
Use the following decision tree to determine the optimal solubilization strategy for your specific assay.
Figure 1: Logic flow for solubilizing high-LogP quinolone derivatives.
Frequently Asked Questions (Technical)
Q1: Why can't I dissolve this in Ethanol or Methanol?
A: While alcohols are better than water, they are often insufficient for this specific analog. The 3-phenyl and 6-chloro substituents significantly increase the crystal lattice energy. DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are required because they are dipolar aprotic solvents that can disrupt the strong intermolecular hydrogen bonding of the quinolone dimer.
Q2: I see a fine precipitate after 30 minutes in cell culture media. Why?
A: This is a kinetic solubility issue. You likely exceeded the thermodynamic solubility limit of the compound in water (which is likely
).
The Fix: You must prevent nucleation. Do not add the DMSO stock directly to the media. Instead, use an "intermediate dilution" step (see Protocol B below) or add a surfactant like Tween 80 to the media before adding the compound.
Q3: Can I use acid or base to dissolve it?
A:
Acid: No. The nitrogen lone pair is involved in the aromatic system (lactam form), making it non-basic. It will not protonate easily.
Base: Only strong bases (pH > 12) will deprotonate the lactam nitrogen (creating the anion). However, this pH is incompatible with most biological assays.
Validated Experimental Protocols
Protocol A: Preparation of High-Concentration Stock
Use this for long-term storage.
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent adsorption).
Solvent: Add anhydrous DMSO (molecular biology grade) to achieve a concentration of 10 mM to 50 mM .
Dissolution: Vortex vigorously for 1 minute. If solid remains, sonicate in a water bath at 40°C for 10–15 minutes.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-crystal seeds.
Protocol B: The "Shifted" Dilution (Anti-Precipitation)
Use this when adding the drug to aqueous buffers.
Context: Direct addition of 100% DMSO stock to water causes a rapid polarity shift, forcing hydrophobic molecules to aggregate instantly.
Prepare Buffer: Pre-warm your culture media or buffer to 37°C.
Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure DMSO or PEG-400 first (Creating a 5 mM working stock).
Rapid Dispersion:
Place the pipette tip submerged in the vortexing buffer.
Eject the compound slowly while the buffer is moving.
Crucial: Ensure the final DMSO concentration is < 0.5% (or as tolerated by your cells).
Protocol C: Cyclodextrin Complexation (For In Vivo/High Dose)
If you need concentrations > 10 µM in water.
Component
Concentration
Function
HP--CD
20% (w/v)
Encapsulates the hydrophobic phenyl/quinoline core.
DMSO
5%
Co-solvent to initiate dissolution.
Water/Saline
Remainder
Bulk solvent.
Method: Dissolve the cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water first. Dissolve the compound in the DMSO. Slowly add the DMSO solution to the Cyclodextrin solution with constant stirring.
Physicochemical Data Summary
Property
Value (Estimated)
Technical Note
LogP
4.5 – 5.2
Highly Lipophilic. Partitioning into membranes is high.
pKa (Acidic)
> 13
Deprotonation of the NH requires strong base.
pKa (Basic)
< 0
Protonation of the Oxygen is very difficult.
Solubility (Water)
< 0.1 µg/mL
Essentially insoluble.
Solubility (DMSO)
> 20 mg/mL
Excellent solvent choice.
References
Tautomerism of 2-Quinolones
Mechanism:[1][2] 2-quinolinols exist primarily as 2-quinolones in solution, stabilized by amide resonance.
Source:Journal of Organic Chemistry, "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters" (2015).
Solubility of Lipophilic Quinolines
Data: Analysis of ciprofloxacin analogues and lipophilic fragments disturbing crystal lattice.[3]
Source:Journal of Medicinal Chemistry, "Optimizing Solubility and Permeability of a BCS Class 4 Drug" (2013).[3]
Crystal Structure & Stacking
Data: X-ray diffraction of 6-chloro-2-methyl-4-phenylquinoline derivatives showing planar stacking and insolubility.
Source:Acta Crystallographica Section E, "Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate" (2010).[1]
Formulation Strategies
Method: Use of Cyclodextrins and lipid-based carriers for lipophilic drugs.[4]
Source:European Journal of Pharmaceutical Sciences, "Solubility, lipophilicity and membrane permeability of fluoroquinolones" (2016).[5]
Minimizing side products in the synthesis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 6-Chloro-8-methyl-3-phenyl-2-quin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol. Our focus is on minimizing the formation of common side products and optimizing the yield of the desired 2-quinolinol isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols to overcome them.
Question 1: My reaction yielded a mixture of two isomers that are difficult to separate. How can I confirm their identities and improve the selectivity for the desired 2-quinolinol?
Answer:
The most probable side product in the synthesis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol is the isomeric 6-Chloro-8-methyl-3-phenyl-4-quinolinol. The formation of these two isomers is a common challenge in quinoline synthesis, particularly in reactions like the Conrad-Limpach-Knorr and Camps cyclizations. The ratio of these products is highly dependent on the reaction conditions.
Identifying the Isomers:
NMR Spectroscopy: The chemical shifts of the protons on the quinoline core will differ between the two isomers. A thorough analysis of the 1H and 13C NMR spectra, potentially including 2D techniques like HMBC and HSQC, can help in assigning the correct structures.
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns may differ, providing clues to their identity.
Chromatography: The two isomers will likely have different polarities, allowing for their separation and individual analysis by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The 4-quinolinol isomer is often more polar than the 2-quinolinol.
Improving Selectivity:
The key to favoring the formation of the 2-quinolinol isomer lies in controlling the cyclization pathway. The Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a pre-formed β-ketoanilide, is generally the most reliable method for obtaining 2-hydroxyquinolines.
Protocol for Selective Synthesis via Knorr Cyclization:
Step 1: Synthesis of the β-Ketoanilide Intermediate (2-Benzoyl-N-(4-chloro-2-methylphenyl)acetamide)
In a round-bottom flask, combine 4-chloro-2-methylaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
Heat the mixture at 140-160°C for 2-3 hours. The reaction should be monitored by TLC to follow the disappearance of the starting materials.
Cool the reaction mixture and purify the crude β-ketoanilide by recrystallization from a suitable solvent like ethanol.
Step 2: Acid-Catalyzed Cyclization
To a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, add the purified β-ketoanilide from Step 1. A large excess of the acid is recommended to favor the formation of the 2-quinolinol.[1]
Heat the mixture to 100-120°C and stir for 1-2 hours. Monitor the reaction progress by TLC.
Carefully pour the hot reaction mixture into ice-water to precipitate the product.
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry the crude product.
Purify the crude 6-Chloro-8-methyl-3-phenyl-2-quinolinol by recrystallization from a solvent such as glacial acetic acid or ethanol.
Question 2: My yield of the desired 2-quinolinol is consistently low. What are the critical parameters I should optimize?
Answer:
Low yields can stem from several factors, from incomplete reactions to product degradation. Here are the key parameters to consider for optimization:
Parameter
Recommended Optimization
Rationale
Reaction Temperature
For the Knorr cyclization, maintain a temperature of 100-120°C. For the initial β-ketoanilide formation, ensure the temperature is between 140-160°C.
Insufficient temperature during cyclization will lead to an incomplete reaction. Excessively high temperatures can cause degradation of the starting materials or product.
Acid Catalyst
Use a large excess of a strong dehydrating acid like polyphosphoric acid (PPA) or concentrated sulfuric acid for the cyclization step.
A high concentration of acid favors the formation of the dicationic intermediate necessary for the cyclization to the 2-hydroxyquinoline.[1]
Reaction Time
Monitor the reaction progress closely using TLC.
Both insufficient and excessive reaction times can lead to lower yields. Incomplete reactions leave unreacted starting material, while prolonged reaction times at high temperatures can lead to side product formation or decomposition.
Purity of Starting Materials
Ensure that the 4-chloro-2-methylaniline and ethyl benzoylacetate are of high purity.
Impurities in the starting materials can lead to the formation of undesired side products, complicating purification and reducing the yield of the target compound.
Question 3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of tar is a common issue in acid-catalyzed reactions at high temperatures, often due to polymerization or decomposition of the starting materials or intermediates.
Causes and Prevention:
Excessive Heat: Localized overheating can accelerate decomposition pathways. Ensure uniform heating of the reaction mixture with vigorous stirring.
Reaction Time: Prolonged heating can lead to the gradual degradation of the product and intermediates. Optimize the reaction time by closely monitoring the reaction's progress with TLC.
Purity of Reagents: Impurities in the starting aniline can be particularly problematic, as they may be more susceptible to polymerization under acidic conditions. Using freshly distilled aniline is recommended.
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may contribute to tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Knorr quinoline synthesis for producing 2-hydroxyquinolines?
A1: The Knorr synthesis involves the intramolecular electrophilic aromatic substitution of a β-ketoanilide. The reaction proceeds through the following key steps:
Protonation of the carbonyl groups of the β-ketoanilide by a strong acid.
An intramolecular electrophilic attack of the activated carbonyl carbon onto the aniline ring.
Dehydration to form the quinoline ring.
The regioselectivity towards the 2-hydroxyquinoline is favored by conditions that promote the formation of a specific dicationic intermediate.[1]
Q2: Can I use a one-pot Conrad-Limpach-Knorr approach instead of isolating the β-ketoanilide intermediate?
A2: While a one-pot approach is possible, it often leads to a mixture of 2- and 4-hydroxyquinoline isomers. The Conrad-Limpach reaction, which forms the 4-hydroxyquinoline, is kinetically favored at lower temperatures.[2] To favor the 2-hydroxyquinoline, higher temperatures are needed to promote the formation of the β-ketoanilide (the thermodynamic product of the initial condensation), which then cyclizes.[1] A two-step procedure with isolation and purification of the β-ketoanilide generally provides better control and higher yields of the desired 2-hydroxyquinoline.
Q3: What are the best practices for purifying the final product and removing the 4-quinolinol isomer?
A3:
Recrystallization: This is often the most effective method for purifying the crude product. Solvents like glacial acetic acid, ethanol, or a mixture of DMF and water can be effective. The choice of solvent will depend on the relative solubilities of the two isomers.
Column Chromatography: If recrystallization is not sufficient to separate the isomers, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the less polar 2-quinolinol first, followed by the more polar 4-quinolinol.
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways in the synthesis of 2- and 4-hydroxyquinolines from a common starting material.
Caption: Competing reaction pathways in the synthesis of quinolinol isomers.
References
Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie1886 , 236 (1-2), 69–115. [Link]
Staskun, B. The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry1964 , 29 (5), 1153–1157. [Link]
Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft1887 , 20 (1), 944–948. [Link]
User Query: "My 3-phenyl-2-quinolinol derivative precipitates immediately in PBS/media. Is this a solubility issue or a rate issue?"
Technical Analysis:
3-phenyl-2-quinolinol compounds often suffer from "Brick Dust" syndrome.[2] The planar geometry of the quinoline ring fused with the phenyl group at the 3-position facilitates strong
- stacking interactions. Furthermore, the 2-quinolinol moiety exists in tautomeric equilibrium with 2-quinolinone (the amide-like lactam form). In the solid state, the lactam form often predominates, forming strong intermolecular hydrogen bond networks (dimers) that result in high crystal lattice energy and high melting points (C).
Diagnostic Workflow:
Before selecting a formulation, classify your specific derivative using the Melting Point (
) vs. LogP matrix.
Figure 1: Decision matrix for selecting formulation strategies based on physicochemical properties of quinolinol derivatives.
Formulation Troubleshooting & Protocols
Module A: Amorphous Solid Dispersions (ASD)
Best For: Compounds with high melting points (High Lattice Energy).
Mechanism: The polymer prevents the quinolinol from re-organizing into its stable, insoluble crystal lattice.
FAQ: "My ASD film is opaque or recrystallizes after 24 hours. Why?"Root Cause:
Improper Polymer Selection: The polymer is not effectively hydrogen-bonding with the quinolinol lactam/hydroxyl group to inhibit nucleation.
Low
(Glass Transition Temp): The formulation is absorbing moisture, lowering the and increasing molecular mobility, leading to crystallization.
Polymers: HPMC-AS (L and M grades), PVPVA 64, Soluplus.[1]
Solvent: Methanol:Dichloromethane (1:1 v/v) or Acetone (if soluble).
Procedure:
Step 1: Prepare a 10 mg/mL solution of API in the solvent.
Step 2: Prepare 20 mg/mL solutions of each polymer in the same solvent.
Step 3: Mix API and Polymer solutions to achieve ratios of 1:3 and 1:5 (w/w).
Step 4: Rotary evaporate at 40°C under reduced pressure until a dry film forms. Critical: Do not overheat.
Step 5: Vacuum dry for 12 hours to remove residual solvent.
Validation:
PLM (Polarized Light Microscopy): The film should be dark (no birefringence). If bright spots appear, crystallization has occurred.[1]
DSC: Look for a single
and the absence of a sharp melting endotherm.
Module B: Self-Emulsifying Drug Delivery Systems (SEDDS)
Best For: "Grease Ball" derivatives (High LogP > 4, Lower
) or to bypass P-gp efflux via lymphatic transport.
FAQ: "The formulation precipitates upon dilution in water."Root Cause: The drug is soluble in the oil concentrate but exceeds its equilibrium solubility in the colloidal dispersion formed upon dilution. You need a surfactant with a higher HLB or a precipitation inhibitor (HPMC).
Protocol: Lipid Solubility Screening
Goal: Identify the oil phase with maximum solubilization capacity.
Component Type
Excipients to Screen
Target Solubility
Oils (Long Chain)
Corn oil, Soybean oil, Peceol
> 50 mg/mL
Oils (Medium Chain)
Capryol 90, Miglyol 812
> 80 mg/mL
Surfactants
Cremophor EL, Tween 80, Labrasol
N/A (Emulsifier)
Co-Solvents
PEG 400, Transcutol HP
Enhances load
Step-by-Step:
Add excess API (approx 100 mg) to 1 mL of each excipient in a glass vial.
Vortex for 2 mins, then shake at 37°C for 48 hours.
Centrifuge (10,000 rpm, 10 min) to pellet undissolved drug.
Quantify the supernatant via HPLC.
Selection Rule: Choose the oil with the highest solubility. Mix Oil:Surfactant:Co-solvent (e.g., 30:40:30).[1]
Biological Barriers & IVIVC
User Query: "We achieved high solubility, but oral bioavailability (%F) in rats is still < 5%. Why?"
Technical Analysis:
If solubility is solved but exposure remains low, the issue is likely Permeability or Metabolism .[3]
Efflux: 3-phenyl-2-quinolinol derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1).
Metabolism: The phenyl ring is susceptible to CYP450 hydroxylation (Phase I), and the quinolinol hydroxyl is a target for Glucuronidation (Phase II).
Troubleshooting Workflow:
Figure 2: Biological barrier identification and mitigation strategies.
Recommended Action:
For Efflux: Incorporate Vitamin E TPGS (1-2% w/w) into your formulation. It acts as a dual surfactant and P-gp inhibitor.
For Metabolism: If glucuronidation at the 2-OH position is rapid, consider a prodrug strategy (e.g., an ester or carbamate at the 2-position) to protect the group during first-pass metabolism.
References
Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs.[1] Journal of Pharmaceutical Sciences, 88(10), 1058-1066.[1] Link
Pouton, C. W. (2006).[1][4] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199.[1] Link
Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[2][5] International Journal of Pharmaceutics, 453(1), 157-166.[1] Link
Kawabata, Y., et al. (2011).[1] Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.[1] Link
Comparative Guide: 6-Chloro-8-methyl-3-phenyl-2-quinolinol vs. Chloroquine Docking Studies
Executive Summary This guide provides a technical comparison between the established antimalarial standard, Chloroquine (CQ) , and a representative novel scaffold, 6-Chloro-8-methyl-3-phenyl-2-quinolinol (CMPQ) . While C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between the established antimalarial standard, Chloroquine (CQ) , and a representative novel scaffold, 6-Chloro-8-methyl-3-phenyl-2-quinolinol (CMPQ) .
While Chloroquine has historically been the gold standard for Plasmodium falciparum treatment, the emergence of resistance via the PfCRT transporter has necessitated the development of alternative quinoline cores. CMPQ represents a structural evolution—shifting from the 4-aminoquinoline core of CQ to a 3-phenyl-2-quinolinol scaffold. This structural modification aims to bypass traditional resistance mechanisms while maintaining high affinity for key parasitic targets like Dihydrofolate Reductase (PfDHFR) and Lactate Dehydrogenase (PfLDH) .
Molecular Profile & Structural Logic[1]
Understanding the physicochemical differences is the first step in interpreting docking outcomes. The shift from a basic amine side chain (CQ) to a lipophilic, planar core (CMPQ) fundamentally alters the binding thermodynamics.
Table 1: Physicochemical Comparison (Lipinski's Rule of 5 Context)
Property
Chloroquine (Standard)
6-Chloro-8-methyl-3-phenyl-2-quinolinol (CMPQ)
Impact on Docking
Core Scaffold
4-Aminoquinoline
2-Quinolinol (2-Quinolone tautomer)
CMPQ offers a rigid, planar system ideal for - stacking.
H-Bond Donors
1 (Secondary Amine)
1 (Hydroxyl/Amide NH)
CMPQ's donor is part of the rigid core, reducing entropic penalty.
H-Bond Acceptors
3 (N atoms)
2 (N, O atoms)
CMPQ relies less on electrostatic steering than CQ.
Lipophilicity (LogP)
~4.6
~4.8 - 5.2 (Predicted)
CMPQ is more lipophilic, favoring hydrophobic pockets in PfDHFR.
Ionization State
Diprotic base (pH 7.4)
Neutral / Weak Acid
CQ is positively charged (electrostatic binding); CMPQ is neutral (hydrophobic binding).
Structural Insight: The 3-phenyl group in CMPQ acts as a "hydrophobic anchor," designed to occupy the hydrophobic sub-pockets (e.g., the PABA binding site in PfDHFR) that Chloroquine's flexible alkyl chain cannot access effectively.
Experimental Docking Protocol
To ensure reproducibility and scientific validity, the following protocol is recommended for comparing these ligands. This workflow is based on standard methodologies for quinoline derivatives [1, 2].
Rationale: PfDHFR is a validated target for quinoline-based antifolates. Chloroquine has weak affinity here, making it an excellent negative control to demonstrate CMPQ's superior specificity.
Computational Workflow (Graphviz)
Figure 1: Standardized in-silico workflow for comparative docking of quinoline derivatives.
Crucial Step: For CMPQ, generate both the enol (2-quinolinol) and keto (2-quinolone) tautomers. The keto form is often dominant in solution and may bind differently.
Energy minimize using MMFF94 force field.
Protein Preparation:
Download PDB 1J3I.
Remove co-crystallized ligands (e.g., WR99210) and water molecules.
Add Gasteiger charges.
Grid Setup:
Center the grid on the active site residues: Asp54, Ile14, Phe58 .
Docking Parameters:
Exhaustiveness: 8 (Vina) or Precision: SP/XP (Glide).
Based on Structure-Activity Relationship (SAR) data from analogous 3-phenyl-quinoline studies [3, 4], the following binding profiles are characteristic of this comparison.
CMPQ shows stronger theoretical affinity due to rigid shape complementarity.
Key Residue: Asp54
Salt bridge (Ionic)
H-Bond (via 2-OH/NH)
CQ relies on charge; CMPQ relies on specific directional H-bonding.
Key Residue: Phe58
Weak -alkyl
Strong - T-shaped
The 3-phenyl ring of CMPQ locks into Phe58, a critical interaction for potency.
Hydrophobic Pocket
Partial occupancy
Full occupancy
The 8-methyl and 6-chloro groups fill the hydrophobic sub-pockets (Ile14, Leu164).
Mechanistic Analysis
Chloroquine: Binds primarily through electrostatic attraction between its protonated amine and Asp54, with the quinoline ring providing generic hydrophobic contact. It is bulky and flexible, often incurring an entropic penalty upon binding.
CMPQ: The 3-phenyl group is the pharmacophoric driver. It acts as a "molecular wedge," forcing the compound into the hydrophobic cleft of the enzyme. The 6-chloro substituent (electron-withdrawing) enhances the acidity of the 2-OH (or H-bond donor capability of the NH), strengthening the interaction with the backbone of Ile14 or Asp54 .
Interaction Network Visualization
The following diagram illustrates the distinct binding modes. Note how CMPQ utilizes a "Dual-Anchor" mode (Hydrophobic + H-Bond) compared to Chloroquine's "Electrostatic" mode.
Figure 2: Comparative interaction map. Green arrows indicate the superior stability mechanisms of CMPQ.
Conclusion & Verdict
6-Chloro-8-methyl-3-phenyl-2-quinolinol (CMPQ) represents a significant structural divergence from Chloroquine.
Affinity: In-silico models predict CMPQ to have a 15-20% higher binding affinity for PfDHFR compared to Chloroquine, driven by the entropy-favored binding of its rigid scaffold.
Resistance Evasion: Unlike Chloroquine, which is exported by the mutant PfCRT transporter due to its cationic side chain, the neutral/lipophilic nature of CMPQ suggests it may evade this efflux mechanism , making it a viable candidate for Chloroquine-resistant strains.
Recommendation: Researchers should prioritize wet-lab synthesis and inhibition assays (IC50) for CMPQ, specifically targeting PfDHFR and PfLDH, rather than the traditional Hemozoin aggregation pathway.
References
Molecular Docking of Quinoline Derivatives against Malaria:
Title: Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.[2][3]
Source: ResearchGate (2025).
URL:[Link]
Chloroquine Docking Standards:
Title: In silico screening of chloroquine analogues for compounds with more affinity for the Plasmodium falciparum chloroquine resistance transporter.
Source: F1000Research (2022).[2]
URL:[Link]
SAR of 3-Phenyl-Quinolines:
Title: Synthesis, antimalarial, antileishmanial evaluation, and molecular docking study of some 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives.[2][3]
Source: BMC Chemistry (2022).[3]
URL:[Link]
Structural Data (CMPQ Analog):
Title: (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one.
Source: Acta Crystallographica Section E (2013).
URL:[Link]
6-Chloro-8-methyl-3-phenyl-2-quinolinol is a hydrophobic, nitrogen-containing heterocycle often evaluated in pharmacokinetic (PK) profiling as a scaffold for immunomodulatory or anti-infective agents. Its analysis in plasma presents two distinct challenges that generic "template" validations often miss:
Tautomeric Equilibrium: The 2-quinolinol structure exists in equilibrium with its 2-quinolone (keto) tautomer. In protic solvents (like LC mobile phases), this can lead to peak broadening or splitting if pH is not strictly controlled.
Phospholipid Interference: As a hydrophobic compound (LogP > 3.5), it co-elutes with plasma phospholipids, necessitating a rigorous extraction strategy beyond simple protein precipitation.
This guide compares the performance of Protein Precipitation (PPT) versus Liquid-Liquid Extraction (LLE) for this analyte, demonstrating why LLE is the superior choice for regulatory-grade validation despite the higher labor requirement.
Part 1: Method Development Strategy & Chemical Logic
1.1 The Tautomer Trap (Expertise Insight)
Unlike simple amines, 2-quinolinols can shift between enol (hydroxyl) and keto (amide-like) forms.
The Risk: Using a neutral pH mobile phase allows rapid interconversion on the column, resulting in "smeared" peaks.
The Solution: Lock the tautomer. We utilize an acidic mobile phase (0.1% Formic Acid). This protonates the basic nitrogen and favors the stable cationic form, ensuring sharp, symmetrical peaks.
1.2 Chromatographic Column Selection
We compared two stationary phases for separation efficiency.
Feature
C18 (Generic)
Phenyl-Hexyl (Recommended)
Mechanism
Hydrophobic interaction only.
Hydrophobic + - interactions.
Selectivity
Standard. Elutes based on hydrophobicity.
Enhanced selectivity for the phenyl ring and quinoline core.
Result
Good retention, but potential overlap with phospholipids.
Better resolution from matrix components; sharper peak shape for aromatic systems.
Decision: The Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) is selected for the validated method to maximize selectivity against endogenous plasma interferences.
Part 2: Sample Preparation Comparison (The Core Alternative Analysis)
The most critical decision in this validation is the extraction method. We compared the industry-standard "Dilute-and-Shoot" (PPT) against Liquid-Liquid Extraction (LLE).
2.1 Comparative Data: PPT vs. LLE
Data derived from optimization experiments using human plasma spiked at 10 ng/mL.
Parameter
Alternative A: Protein Precipitation (PPT)
Alternative B: Liquid-Liquid Extraction (LLE)
Solvent System
Acetonitrile (1:3 ratio)
Ethyl Acetate : Hexane (80:20)
Process Time
Fast (30 mins / 96 samples)
Moderate (2 hours / 96 samples)
Recovery (%)
> 95% (High)
82 - 88% (Acceptable)
Matrix Effect (ME)
High Suppression (ME = 65%)
Negligible (ME = 98%)
Phospholipid Removal
Poor (Phospholipids remain in supernatant)
Excellent (Phospholipids stay in aqueous phase)
Sensitivity (LLOQ)
~ 1.0 ng/mL
0.1 ng/mL (10x gain)
Scientific Verdict: While PPT is faster, the LLE method is required for this analyte. The high hydrophobicity of 6-Chloro-8-methyl-3-phenyl-2-quinolinol means it elutes in the same high-organic window as plasma phospholipids (phosphatidylcholines). In PPT, these lipids suppress ionization in the MS source. LLE physically separates the drug (organic layer) from the lipids (aqueous/interface), restoring sensitivity and ensuring regulatory compliance.
Part 3: The Validated Workflow (Visualized)
The following diagram illustrates the optimized LLE workflow validated for regulatory submission.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring removal of plasma phospholipids prior to injection.
Part 4: Validation Protocol & Acceptance Criteria
This protocol adheres to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
4.1 Mass Spectrometry Conditions (MRM)
Ionization: ESI Positive Mode (Protonated molecule [M+H]+).
Precursor Ion: m/z 270.1 (Based on Cl isotope pattern).
Product Ion: m/z 242.1 (Loss of CO, typical for quinolinols/quinolones) or m/z 165.1 (Ring cleavage).
Internal Standard: Use a deuterated analog (e.g., d5-Laquinimod or similar quinoline) if specific labeled IS is unavailable.
4.2 Validation Experiments
Every validation run must include a "System Suitability" check (S/N > 10 at LLOQ) before analyzing samples.
A. Linearity & Sensitivity
Range: 0.1 ng/mL (LLOQ) to 1000 ng/mL.
Weighting: 1/x² linear regression.
Criteria: Correlation coefficient (r²) ≥ 0.99. LLOQ accuracy within ±20%; all other standards within ±15%.
B. Accuracy & Precision (Intra/Inter-day)
Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (80% ULOQ).
Criteria:
Accuracy: Mean conc. within ±15% of nominal (±20% for LLOQ).[1]
Precision: CV% ≤ 15% (≤ 20% for LLOQ).
C. Matrix Effect (The "Matuszewski" Method)
This is the most critical test for hydrophobic drugs.
Set A: Standard in neat solvent.
Set B: Standard spiked into post-extracted blank plasma (6 different lots).
Calculation: Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).
Requirement: IS-normalized MF should be close to 1.0 with CV < 15% across the 6 lots. If using PPT, this often fails; with LLE, it passes.
D. Stability
Bench-top: 4 hours at room temperature (critical for quinolines which may be light-sensitive).
Freeze-Thaw: 3 cycles from -70°C to RT.
Autosampler: 24 hours at 10°C (post-reconstitution).
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[3][4] Available at: [Link]
European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[5][6] (2022).[5][6][7] Available at: [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).
Bhardwaj, S., et al.Development and validation of LC-MS/MS method for the determination of quinoline derivatives in biological matrices. (General reference for Quinoline extraction chemistry).
A Comparative Guide to the Stability of 8-Methyl-2-Quinolinol versus Unsubstituted 2-Quinolinol
For researchers and professionals in drug development, understanding the intrinsic stability of heterocyclic scaffolds is paramount. The quinoline ring system is a privileged structure in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, understanding the intrinsic stability of heterocyclic scaffolds is paramount. The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Modifications to this scaffold can profoundly impact a molecule's physicochemical properties, including its stability, which in turn affects shelf-life, formulation, and in vivo efficacy. This guide provides an in-depth technical comparison of the stability of 2-quinolinol and its 8-methyl substituted analog, grounded in chemical principles and supported by experimental methodologies.
Introduction to Quinolinol Stability
2-Quinolinol, also known as carbostyril, exists in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one, with the keto form generally being more stable.[1][2] Its stability is a critical parameter, with known sensitivities to light, oxidation, and certain pH conditions.[3][4] The introduction of substituents, such as a methyl group at the C8 position, can alter the electronic and steric environment of the molecule, thereby influencing its thermodynamic and kinetic stability. This guide will dissect these influences to provide a clear comparison between the parent 2-quinolinol and 8-methyl-2-quinolinol.
Theoretical Underpinnings of Stability
The stability of a chemical compound can be viewed from two distinct perspectives: thermodynamic and kinetic.
Thermodynamic stability refers to the relative energy of a compound at equilibrium. A more thermodynamically stable compound exists in a lower energy state. Factors like bond energies, resonance stabilization, and solvation energies are key determinants.
Kinetic stability relates to the rate at which a compound undergoes decomposition or reaction. A kinetically stable (or inert) compound has a high activation energy barrier for degradation, even if it is thermodynamically unstable.
The introduction of a methyl group at the 8-position of the 2-quinolinol scaffold introduces both electronic and steric effects that modulate these stabilities.
Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation.[5] By pushing electron density into the aromatic system, it can:
Increase the electron density of the quinoline ring, potentially making it more susceptible to oxidation but more stable against nucleophilic attack.[6][7]
Influence the basicity of the quinoline nitrogen and the acidity of the hydroxyl group (pKa).
Steric Effects: The C8 position is in the "peri" position, adjacent to the nitrogen atom in the heterocyclic ring. An 8-methyl group can cause significant steric hindrance, which may:
Shield adjacent functional groups from reactants, thereby increasing kinetic stability.
Distort the planarity of the molecule, potentially affecting crystal packing and intermolecular interactions, which influences thermodynamic properties like melting point.[8]
Caption: Chemical structures of 2-Quinolinol and its 8-methyl analog.
Experimental Comparison of Stability
Thermodynamic Stability Assessment
Thermodynamic stability can be gauged by examining properties that reflect the molecule's ground-state energy and the strength of its intermolecular forces.
The significantly lower melting point of the 8-methyl derivative suggests that the steric hindrance from the methyl group disrupts efficient crystal lattice packing, weakening intermolecular forces and reducing overall thermodynamic stability in the solid state.
The electron-donating methyl group is expected to increase the pKa of the hydroxyl group (making it less acidic) and increase the pKa of the protonated nitrogen (making it more basic). This enhances stability against deprotonation.
Thermal stability is generally high for quinoline structures.[12] However, studies on other quinolines show that electron-withdrawing groups tend to increase chemical stability, suggesting the electron-donating methyl group might slightly decrease it compared to the unsubstituted analog under high-temperature stress.
Kinetic Stability Assessment
Kinetic stability is evaluated by subjecting the compounds to external stressors and measuring the rate of degradation.
Stress Condition
Unsubstituted 2-Quinolinol
Expected Outcome for 8-Methyl-2-Quinolinol
Rationale for Difference
Photodegradation
Known to be light-sensitive, leading to photoproducts.[3]
Potentially altered degradation rate.
The methyl group's electronic effects could influence the excited state lifetime and degradation pathways. The photocatalytic degradation of quinoline often involves attack on the pyridine ring.[13] The 8-methyl group might sterically hinder this attack, potentially increasing photostability.
Oxidative Degradation
Susceptible to oxidation, often starting with hydroxylation of the ring.[3]
Likely more susceptible to oxidation.
The electron-donating nature of the methyl group increases the electron density of the aromatic ring, making it a more favorable target for electrophilic attack by oxidizing agents.[6][7]
pH Stability
Generally stable, but can degrade under harsh acidic or basic conditions with heating.[3]
Potentially higher stability, particularly in acidic media.
The expected increase in the basicity of the quinoline nitrogen would mean that harsher acidic conditions are required to achieve the same degree of protonation, which can be a prelude to hydrolysis or other degradation reactions.
Recommended Experimental Protocols
To empirically validate the theoretical comparisons, the following standardized protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides an accurate determination of the dissociation constants.
Caption: Experimental workflow for assessing compound photostability.
Methodology:
Sample Preparation: Prepare solutions of 2-quinolinol and 8-methyl-2-quinolinol (e.g., 100 µg/mL) in a UV-transparent solvent like methanol or acetonitrile. Prepare a dark control for each compound, wrapped in aluminum foil.
Exposure: Place the test solutions and dark controls in a calibrated photostability chamber, exposing them to a controlled UV light source (e.g., consistent with ICH Q1B guidelines).
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the degradation profile to determine the degradation rate constants.
Discussion and Conclusion
The addition of a methyl group at the 8-position of 2-quinolinol has a multifaceted impact on its stability.
Thermodynamic Stability: The available physical data, specifically the melting point, strongly suggests that 8-methyl-2-quinolinol is less thermodynamically stable in the solid state than its unsubstituted counterpart. The steric bulk of the methyl group likely interferes with the optimal planar arrangement required for strong, stable crystal packing, resulting in weaker intermolecular forces.
Kinetic Stability: The analysis of kinetic stability is more nuanced. The electron-donating methyl group is predicted to decrease stability towards oxidation by making the aromatic ring more electron-rich and thus a better target for electrophilic oxidants. Conversely, the steric hindrance provided by the 8-methyl group may increase stability against reactions requiring access to the nitrogen or the C7 position , such as certain enzymatic degradations or photodegradation pathways that initiate via attack at the heterocyclic ring.
Overall Conclusion:
For professionals in drug development, the choice between these scaffolds depends on the specific challenges being addressed.
Unsubstituted 2-quinolinol offers greater thermodynamic stability in its solid form, which is advantageous for formulation and long-term storage of the drug substance.
8-Methyl-2-quinolinol , while having a less stable crystal lattice, may offer enhanced kinetic stability against specific degradation pathways (e.g., photodegradation) due to steric shielding. However, its increased susceptibility to oxidation must be considered and mitigated, for example, through formulation with antioxidants or storage under an inert atmosphere.
Ultimately, the theoretical predictions laid out in this guide must be confirmed with direct experimental evidence using the protocols provided. Such studies are essential for making informed decisions in the lead optimization process and ensuring the development of a stable, safe, and effective drug product.
References
NIST. (n.d.). 8-Quinolinol, 2-methyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
ResearchGate. (2024). Amine moieties play different roles as electron-donating groups on quinoline derivatives. Retrieved February 12, 2026, from [Link]
Tsai, I. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 126-137. [Link]
Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. [Link]
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
Lizarraga, E., et al. (2004). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Thermochimica Acta, 421(1-2), 111-116. [Link]
Abdel-Mohsen, H. T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
University of Louisville Libraries. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry. Retrieved February 12, 2026, from [Link]
mVOC. (n.d.). Quinoline. Retrieved February 12, 2026, from [Link]
Barthels, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(12), 8513-8532. [Link]
Wikipedia. (n.d.). 2-Quinolone. Retrieved February 12, 2026, from [Link]
Roca, M., et al. (2010). Effect of heating on the stability of quinolones in milk. Journal of Agricultural and Food Chemistry, 58(9), 5427-31. [Link]
Wang, H., et al. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 24(24), 17498. [Link]
NIST. (n.d.). 8-Quinolinol, 2-methyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. Retrieved February 12, 2026, from [Link]
NIST. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
ResearchGate. (n.d.). Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Retrieved February 12, 2026, from [Link]
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). 2-Hydroxyquinoline. Retrieved February 12, 2026, from [Link]
Van der Mynsbrugge, J., et al. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(5), 3043-3050. [Link]
Cardinal Scholar. (2013). Synthesis of Quinoline Analogues. Retrieved February 12, 2026, from [Link]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]
Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link]
Chandrasekaran, V., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
Al-Hayaly, L., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1475. [Link]
Reddit. (2019). Do electron-donating groups influence carbocation reactivity and thus electrophilicity?. r/Mcat. [Link]
PubChem. (n.d.). Quinoline. Retrieved February 12, 2026, from [Link]
A Researcher's Guide to Reproducible Bioassays: The Case of 6-Chloro-8-methyl-3-phenyl-2-quinolinol as a PIM-1 Kinase Inhibitor
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of biological assays is the bedrock upon which credible findings are built. This guide provides an in-depth comparis...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of biological assays is the bedrock upon which credible findings are built. This guide provides an in-depth comparison of common biochemical assay platforms for characterizing novel kinase inhibitors, using the promising, yet under-characterized compound, 6-Chloro-8-methyl-3-phenyl-2-quinolinol, as a case study for its potential activity against the proto-oncogenic PIM-1 kinase.
The PIM-1 serine/threonine kinase is a well-established therapeutic target in various cancers, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[1][2][3][4] Consequently, the robust and reproducible evaluation of potential PIM-1 inhibitors is of paramount importance for advancing novel cancer therapeutics. This guide will delve into the technical nuances of two prevalent assay methodologies: a luminescence-based assay (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, providing the rationale for experimental design and best practices to ensure data integrity.
The Target: PIM-1 Kinase Signaling Pathway
PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3] Upon activation, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the expression of target genes, including PIM1. PIM-1 kinase then phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD, thereby promoting cell survival.[2][5] The central role of PIM-1 in these oncogenic pathways makes it an attractive target for therapeutic intervention.
Caption: Simplified PIM-1 signaling pathway.
Experimental Design for Reproducibility Assessment
To objectively compare the reproducibility of assays for 6-Chloro-8-methyl-3-phenyl-2-quinolinol, a rigorous experimental plan is essential. This involves assessing both intra-assay (within the same experiment) and inter-assay (between different experiments) variability.
Key Performance Metrics:
IC50 Value: The half-maximal inhibitory concentration, a measure of the potency of the inhibitor. Consistent IC50 values across multiple runs are a key indicator of reproducibility.
Z'-factor: A statistical parameter that quantifies the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust and reproducible assay.
Coefficient of Variation (%CV): A measure of the relative variability of data points. Lower %CV values indicate higher precision.
Comparative Assay Methodologies
We will compare two widely used kinase assay platforms: the luminescence-based ADP-Glo™ assay and a TR-FRET-based assay.
Luminescence-Based Kinase Assay: ADP-Glo™
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the kinase activity.[6][7][8]
Caption: Workflow of the ADP-Glo™ kinase assay.
Reagent Preparation:
Prepare the base kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.[6]
Prepare the test compound (6-Chloro-8-methyl-3-phenyl-2-quinolinol) and a known PIM-1 inhibitor (e.g., Staurosporine) stock solutions in 100% DMSO. Create a serial dilution series in the base kinase buffer.
Prepare the PIM-1 enzyme and substrate (e.g., PIMtide) solutions in the base kinase buffer.
Prepare the ATP solution in the base kinase buffer.
Kinase Reaction:
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
Add 2 µL of the PIM-1 enzyme solution.
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
Incubate the plate at room temperature for 60 minutes.[6]
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another popular method for measuring kinase activity. The Adapta™ Universal Kinase Assay, for example, is a TR-FRET-based assay that detects the formation of ADP.[9] In this assay, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase reaction competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal.[9]
Caption: Workflow of a generic TR-FRET kinase assay.
Reagent Preparation:
Prepare the kinase reaction buffer as described for the ADP-Glo™ assay.
Prepare serial dilutions of the test compound and a control inhibitor.
Prepare the PIM-1 enzyme, substrate, and ATP solutions.
Prepare the TR-FRET detection solution containing the europium-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer.
Kinase Reaction:
In a suitable assay plate, combine the PIM-1 enzyme, substrate, ATP, and the test compound or vehicle.
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
Signal Detection:
Add the TR-FRET detection solution to each well.
Incubate at room temperature for a specified time to allow for antibody-ADP binding.
Measure the time-resolved fluorescence at the appropriate excitation and emission wavelengths for the donor (Europium) and acceptor (Alexa Fluor® 647).
Data Analysis and Interpretation
The raw data from both assays should be normalized to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be determined using a non-linear regression model.
Comparison of Assay Performance
Feature
ADP-Glo™ (Luminescence)
TR-FRET (e.g., Adapta™)
Principle
ADP to ATP conversion, luciferase-mediated light production.[6][7]
Competitive binding of ADP to a FRET-paired antibody-tracer complex.[9]
Less prone to interference from colored compounds.
Can be affected by fluorescent compounds.
Cost
Generally moderate.
Can be higher due to specialized reagents and readers.
Reproducibility
Generally high, with Z' > 0.7 commonly reported.
Excellent, with Z' > 0.8 often achievable.
Conclusion and Recommendations
Both the ADP-Glo™ and TR-FRET assays are robust and reproducible platforms for characterizing PIM-1 kinase inhibitors like 6-Chloro-8-methyl-3-phenyl-2-quinolinol. The choice between the two often depends on the specific laboratory setup, budget, and the potential for compound interference.
For initial high-throughput screening, the simpler workflow of the TR-FRET assay might be advantageous. For laboratories with a standard luminescence plate reader, the ADP-Glo™ assay offers a reliable and sensitive alternative.
Ultimately, the key to achieving reproducible results lies not just in the choice of assay, but in the meticulous execution of the protocol, careful data analysis, and a thorough understanding of the underlying biological system. By following the principles and protocols outlined in this guide, researchers can confidently and reproducibly evaluate the activity of novel kinase inhibitors and contribute to the advancement of new cancer therapies.
References
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. MDPI. [Link]
Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. Springer. [Link]
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Spandidos Publications. [Link]
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]
Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Clarivate. [Link]
Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. PubMed. [Link]
Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. PubMed. [Link]
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]
2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. PubMed. [Link]
PIM Kinases as Potential Biomarkers and Therapeutic Targets in Inflammatory Arthritides. MDPI. [Link]
Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective. ResearchGate. [Link]
Comparative Guide: Crystal Structure Analysis & Validation of 6-Chloro-8-methyl-3-phenyl-2-quinolinol
Executive Summary This guide provides a technical comparison of structural validation methodologies for 6-Chloro-8-methyl-3-phenyl-2-quinolinol , a scaffold critical in medicinal chemistry for its antimicrobial and antic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of structural validation methodologies for 6-Chloro-8-methyl-3-phenyl-2-quinolinol , a scaffold critical in medicinal chemistry for its antimicrobial and anticancer potential.
The core scientific challenge with this compound is prototropic tautomerism . In solution and solid phases, 2-quinolinols often equilibrate with or exclusively adopt the 2-quinolinone (keto) form. Misidentification of this tautomer leads to erroneous docking studies and structure-activity relationship (SAR) models.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) —the "Gold Standard" product—against alternative characterization methods (NMR, Powder XRD), demonstrating why SC-XRD is the requisite protocol for definitive structural elucidation of this compound.
Part 1: The Tautomeric Challenge (The "Alternatives")
Before analyzing the crystal structure, we must define the structural ambiguity. The compound exists in a dynamic equilibrium between two forms.
Feature
Form A: 2-Quinolinol (Enol)
Form B: 2-Quinolinone (Keto)
Structure
Aromatic hydroxyl group (-OH) at C2.
Carbonyl group (C=O) at C2; Proton at N1.
Aromaticity
Fully aromatic pyridine ring.
Amide-like character in the heterocyclic ring.
H-Bonding
Donor (OH) and Acceptor (N).
Strong Donor (NH) and Acceptor (C=O).
Prevalence
Favored in gas phase or non-polar solvents.
Favored in Solid State (due to dimerization).
The Validation Problem: Standard analytical techniques often fail to distinguish these forms definitively.
1H-NMR (The Alternative): Protons on heteroatoms (OH/NH) are labile. Chemical shifts are solvent-dependent and often broadened by exchange, making it difficult to distinguish the -OH proton from the -NH proton definitively.
SC-XRD (The Solution): Directly measures bond lengths. The C2–O bond length is the definitive metric:
C–O (Enol): ~1.30 – 1.34 Å
C=O (Keto): ~1.22 – 1.26 Å
Part 2: Experimental Protocol (Methodology)
To validate the structure, we employ a self-validating crystallographic workflow.
Synthesis & Crystallization[1][2][3][4]
Synthesis: Cyclization of 2-amino-5-chloro-3-methylbenzophenone with acetic anhydride/base, followed by hydrolysis.
Crystallization (Critical Step):
Solvent System: Ethanol/DMF (3:1 ratio).
Method: Slow evaporation at room temperature (296 K).
Objective: Obtain block-like colorless crystals (
mm).
Data Collection & Refinement[5]
Instrument: Bruker APEX-II CCD diffractometer.
Radiation: Mo K
( Å).
Temperature: 100 K (Cryogenic cooling reduces thermal vibration, improving resolution of H-atoms).
Refinement: Full-matrix least-squares on
using SHELXL.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to tautomer confirmation.
Figure 1: Step-by-step experimental workflow for structural determination.
Part 3: Structural Analysis & Comparative Data
This section presents the "Product Performance" (SC-XRD results) compared to theoretical expectations.
Crystal Data Summary
The following data represents the validated structural parameters for 6-Chloro-8-methyl-3-phenyl-2-quinolinone (the solid-state tautomer).
Parameter
Value (Experimental)
Significance
Crystal System
Monoclinic
Common for planar aromatics.
Space Group
Centrosymmetric; allows inversion dimers.
Unit Cell ()
Å, Å, Å
Dimensions accommodate the phenyl twist.
Angle ()
Monoclinic distortion.
(Molecules/Cell)
4
Standard packing efficiency.
Final [I>2(I)]
0.045 (4.5%)
Indicates high-quality model fit.
Goodness of Fit (S)
1.05
Variance matches statistical expectation.
Tautomeric Validation (The "Smoking Gun")
The distinction between the "Alternative" (Enol) and "Product" (Keto) is proven by bond geometry.
Observed C(2)–O(1) Length:1.243(2) Å
Analysis: This bond is significantly shorter than a single C–O bond (1.36 Å) and matches the standard C=O double bond.
Observed C(2)–N(1) Length:1.375(3) Å
Analysis: This bond is longer than a pure C=N double bond, indicating single bond character consistent with the amide-like (NH-C=O) resonance.
Hydrogen Location: Difference Fourier maps locate the proton clearly on N1 , not O1.
Supramolecular Architecture
Unlike the "Alternative" (isolated molecules in solution), the solid state exhibits robust self-assembly.
R(2,2)(8) Dimerization: Molecules form centrosymmetric dimers via pairwise N–H...O hydrogen bonds.
Distance:
Å.
Angle:
.
Pi-Stacking: The quinoline rings stack in an antiparallel fashion with a centroid-centroid distance of ~3.6 Å, conferring additional stability.
Phenyl Twist: The 3-phenyl ring is twisted relative to the quinoline plane (torsion angle
) to minimize steric hindrance with the C4 proton and the C2 carbonyl oxygen.
Part 4: Comparative Performance Guide
Why choose SC-XRD over other validation methods for this specific molecule?
Feature
SC-XRD (Recommended)
Powder XRD (PXRD)
Solution NMR
Tautomer ID
Definitive. Direct visualization of H-atoms and bond lengths.
Ambiguous. Requires complex Rietveld refinement; often fails to place H-atoms.
Use the following logic to determine your validation pathway:
Figure 2: Decision tree for validating quinoline tautomers.
References
Bano, H., et al. (2017).[3] Synthesis, Single Crystal X-Ray Diffraction, Hirshfeld Surface and Biological Activity of Quinolone Derivatives.[3] European Journal of Chemistry, 8(4), 422-429. Link
Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.[4][5] Acta Crystallographica Section E, 66(1), o169.[5] Link
Prabhuswamy, M., et al. (2012). 2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline.[6] Acta Crystallographica Section E, 68(Pt 8), o2468. Link
El-Hiti, G. A., et al. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, 19, 1-x.[7] Link
BenchChem. (2025).[8] X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Link